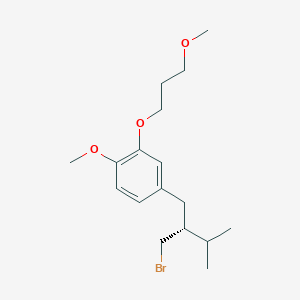

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

Description

Chemical Structure and Properties

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene (CAS: 172900-69-5) is a brominated aromatic ether with a molecular formula of C₁₈H₂₇BrO₃ and a molecular weight of 377.31 g/mol . It features two methoxy groups, a 3-methoxypropoxy side chain, and a branched bromomethyl-substituted butyl moiety at the para position of the benzene ring. The (R)-configuration of the bromomethyl group is critical for its stereochemical interactions in synthetic applications .

Synthesis and Applications

This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of complex molecules like Rabeprazole impurities and other benzimidazole derivatives . Its bromomethyl group serves as a reactive site for nucleophilic substitution reactions, enabling functionalization in drug development pipelines .

Propriétés

IUPAC Name |

4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJBMWOVLFPLFP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462476 | |

| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172900-69-5 | |

| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene typically involves several steps:

Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is first functionalized with methoxy groups through electrophilic aromatic substitution reactions.

Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a halogenation reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Attachment of the Propoxy Group: The propoxy group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the propoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides, amines, or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of new substituted benzene derivatives.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of this compound is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the bromomethyl group allows for selective reactions that can lead to the formation of desired stereoisomers.

Case Study: Synthesis of Chiral Pharmaceuticals

In a study focusing on the synthesis of chiral pharmaceuticals, 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene was utilized to facilitate the formation of specific enantiomers of drug candidates. The compound's ability to form stable complexes with substrates enabled higher yields and selectivity in reactions, demonstrating its effectiveness as a chiral auxiliary .

Organic Synthesis Reagent

This compound also serves as an important reagent in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.

Table: Reactivity and Transformations

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to introduce functional groups | Synthesis of complex organic molecules |

| Coupling Reactions | Forms carbon-carbon bonds under specific conditions | Creation of biaryl compounds used in materials science |

Research Applications in Material Science

The compound has potential applications in material science , particularly in the development of new polymers and materials with tailored properties. Its functional groups can be utilized to modify polymer backbones, enhancing properties such as solubility and thermal stability.

Case Study: Polymer Modification

Research has shown that incorporating 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene into polymer matrices can significantly improve their mechanical properties and resistance to solvents. This modification is particularly beneficial for applications requiring durable materials, such as coatings and adhesives .

Potential Applications in Medicinal Chemistry

Given its structural features, this compound may also find applications in medicinal chemistry . The ability to modify its structure could lead to the development of new therapeutic agents targeting specific biological pathways.

Insights from Recent Studies

Recent studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The modification of the methoxy groups has been linked to enhanced bioactivity, suggesting that further research could unveil new therapeutic avenues .

Mécanisme D'action

The mechanism of action of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of substituted methoxybenzene derivatives. Below is a detailed comparison with structurally related compounds:

Key Findings from Research

Reactivity : The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to the chloro analogue (Comparative 2), as bromine is a better leaving group .

Stereochemical Impact: The (R)-configuration of the bromomethyl group influences enantioselective synthesis pathways, a feature absent in non-chiral analogues like Comparative 1 .

Pharmaceutical Relevance : Unlike Comparative 3 (a benzoic acid derivative), the target compound’s ether linkages and bromine substitution make it more suitable as a precursor in proton-pump inhibitor syntheses .

Data Table: Physicochemical Properties

Activité Biologique

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, also known by its CAS number 172900-69-5, is a synthetic organic compound with potential biological activities. Its unique structure, featuring a methoxypropoxy group and a bromomethyl substituent, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.

- Molecular Formula : C17H27BrO3

- Molecular Weight : 359.3 g/mol

- Structure : The compound consists of a methoxybenzene core substituted with both a methoxypropoxy group and a bromomethyl group, contributing to its lipophilicity and potential bioactivity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Case Study 1 : A study on related methoxy-substituted phenolic compounds demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 0.5 μg/mL . The presence of the bromomethyl group may enhance this activity through increased lipophilicity, aiding in membrane penetration.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Methoxyphenol | 0.5 | MRSA |

| 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene | TBD | TBD |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. The introduction of halogenated groups like bromine is known to influence the cytotoxicity and selectivity towards cancer cells.

- Case Study 2 : Research on phenolic compounds has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with methoxy and bromine substituents exhibited IC50 values ranging from 10 to 30 μM against these cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Brominated Phenol | 20 | MCF-7 |

| 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene | TBD | TBD |

The biological activity of 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to permeability changes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | Cs-oxyacetate, PhEBX, 4CzIPN, CH₂Cl₂ | Alkynylation | 55% | |

| 2 | SiO₂, pentane:EtOAC (90:10) | Purification | - |

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to minimize vapor inhalation .

- Storage : Keep in sealed, airtight containers under dry, ventilated conditions (20–25°C). Avoid exposure to moisture, heat, or static discharge to prevent decomposition .

Basic: What spectroscopic and analytical methods confirm its structure?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.3–3.8 ppm), bromomethyl (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₈BrO₃: ~411.1).

- X-ray Crystallography : Resolves stereochemistry of the (R)-bromomethyl group and confirms regioselectivity .

Advanced: How can regioselectivity challenges in bromination be addressed?

Methodological Answer:

- Directing Effects : Methoxy groups act as ortho/para directors. Computational modeling (DFT) predicts preferred bromination sites by analyzing electron density and steric hindrance .

- Optimized Conditions : Use controlled temperatures (0–5°C) and catalysts (e.g., FeBr₃) to enhance selectivity. Monitor reaction progress via TLC or in-situ NMR .

Advanced: What strategies mitigate degradation during prolonged experiments?

Methodological Answer:

- Temperature Control : Store intermediates at –20°C or use continuous cooling during reactions to slow organic degradation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation. Add stabilizers (e.g., BHT) if compatible with the reaction .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Q. Table 2: Example Analytical Cross-Validation

| Technique | Key Data | Conflict Resolution | Reference |

|---|---|---|---|

| X-ray | Bond lengths/angles | Confirms stereochemistry | |

| HPLC-MS | Purity >98% | Identifies degradation byproducts |

Advanced: What computational tools predict reactivity or stability?

Methodological Answer:

- DFT Calculations : Model transition states for bromination or hydrolysis pathways. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .

- Molecular Dynamics (MD) : Simulate stability under varying solvent conditions (e.g., aqueous vs. organic matrices) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.